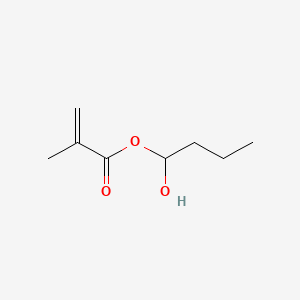

1-Hydroxybutyl 2-methylprop-2-enoate

Description

Structure

3D Structure

Properties

CAS No. |

29721-79-7 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

158.19 g/mol |

IUPAC Name |

1-hydroxybutyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C8H14O3/c1-4-5-7(9)11-8(10)6(2)3/h7,9H,2,4-5H2,1,3H3 |

InChI Key |

QNMHRRCVEGQTPS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(O)OC(=O)C(=C)C |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 1 Hydroxybutyl 2 Methylprop 2 Enoate

Advanced Esterification Techniques

Esterification represents the most direct and common pathway for the synthesis of 1-Hydroxybutyl 2-methylprop-2-enoate. The reaction involves combining methacrylic acid and 1,4-butanediol (B3395766), typically in the presence of a catalyst. A significant challenge in this synthesis is managing the formation of the diester byproduct, 1,4-butanediol dimethacrylate, due to the presence of two hydroxyl groups on the butanediol (B1596017) molecule. google.com

Acid-catalyzed esterification is a well-established method for producing this compound. masterorganicchemistry.com This process, known as Fischer esterification, involves the reaction of methacrylic acid with 1,4-butanediol in the presence of a strong acid catalyst. masterorganicchemistry.commasterorganicchemistry.com To favor the formation of the desired monoester over the diester, a large molar excess of 1,4-butanediol is typically used. google.comgoogle.com The water formed during the reaction is continuously removed, often by azeotropic distillation using an entraining agent like cyclohexane, to shift the equilibrium towards the products. google.comgoogle.com

Commonly employed homogeneous acid catalysts include sulfuric acid, p-toluenesulfonic acid (p-TSA), and methanesulfonic acid. google.comgoogle.comtandfonline.com The reaction is typically conducted at temperatures ranging from 70°C to 140°C. google.comgoogle.comtandfonline.com For instance, a process using p-toluenesulfonic acid as a catalyst at temperatures between 80°C and 140°C has been described. google.com Another study investigated the kinetics of the reaction catalyzed by sulfuric acid in a batch reactor at temperatures of 70°C to 90°C. tandfonline.com

| Catalyst | Reactant Ratio (Acid:Alcohol) | Temperature | Key Findings | Reference |

| p-Toluenesulfonic acid | 1:1 to 1:3 | 80-140°C | Water removed by azeotropic distillation with cyclohexane. | google.comgoogle.com |

| Sulfuric acid | 0.5-4 (AA/BDO mole ratio) | 70-90°C | Reaction follows a two-step consecutive, reversible mechanism. | tandfonline.com |

| p-Toluenesulfonic acid | 1:1.09 (Methacrylic Acid:Butanediol) | 70-80°C | Achieved 99.5% conversion of methacrylic acid and 99.0% selectivity for the monoester. | google.com |

This table presents data on different acid-catalyzed esterification processes for producing this compound.

Transesterification offers an alternative route to direct esterification, involving the reaction of an alkyl methacrylate (B99206), such as methyl methacrylate (MMA), with 1,4-butanediol. google.comchemicalbook.com This process generates the desired hydroxyalkyl methacrylate and a volatile alcohol byproduct (e.g., methanol), which can be removed to drive the reaction forward. google.com

Catalysts for transesterification can be varied, including metal-based catalysts and enzymes. The reaction temperature is typically maintained between 60°C and 140°C. google.com Optimization focuses on catalyst selection, temperature control, and efficient removal of the alcohol byproduct to maximize the yield of this compound and minimize side reactions. A key advantage is that this method can sometimes offer better control over selectivity compared to direct esterification. For example, enzymatic transesterification using Candida antarctica lipase (B570770) B has been shown to be effective for producing methacrylate-terminated molecules. researchgate.net

| Reactants | Catalyst | Temperature | Key Optimization Strategy | Reference |

| Methyl Methacrylate, 1,4-Butanediol | Transesterification Catalyst | 85-120°C (most preferred) | Removal of alcohol byproduct (methanol) to shift equilibrium. | google.comchemicalbook.com |

| Vinyl Methacrylate, Hydroxyl-terminated Polyisobutylenes | Candida antarctica lipase B (Novozyme 435) | 50°C | Use of enzyme for high selectivity under mild conditions. | researchgate.net |

| Dimethyl 3,3′-thiodipropionate, 1,4-Butanediol | TBT (Titanium(IV) butoxide) | 140-155°C | Lower reaction temperature compared to conventional methods to ensure S-S bond stability. | acs.org |

This table summarizes various transesterification strategies and optimization parameters.

To overcome the limitations of homogeneous acid catalysts, such as corrosion, difficult separation, and waste generation, research has shifted towards developing novel heterogeneous and reusable catalysts. researchgate.netinorgchemres.org Solid acid catalysts, like the ion-exchange resin Amberlyst 15, have demonstrated higher activity compared to other resins for the esterification of acrylic acid with 1,4-butanediol. researchgate.net These catalysts simplify product purification and can be recycled, aligning with green chemistry principles. researchgate.netnih.gov

Enzymatic catalysis, particularly using lipases like Candida antarctica lipase B (CALB), presents a highly selective and environmentally benign alternative. researchgate.net These reactions proceed under mild conditions (e.g., 50°C), often with high conversion rates and selectivity, thereby enhancing monomer purity and yield. researchgate.net Recent developments in catalysis also explore transition metal-free systems, such as the Ba-Si oxynitride-hydride catalyst developed for ammonia (B1221849) synthesis, which highlights a broader trend towards designing sustainable catalysts with unique active sites that could be applied to other chemical processes. eurekalert.org

Precursor Design and Chemical Modification Routes

The primary precursors for the synthesis of this compound are methacrylic acid (MAA) and 1,4-butanediol (BDO). The development of more sustainable and efficient routes to these precursors is an active area of research.

Traditionally, MAA is produced via petrochemical routes like the acetone (B3395972) cyanohydrin (ACH) process. rsc.org However, alternative chemistries are being explored. One such route involves the gas-phase oxidation of 2-methyl-1,3-propanediol (B1210203) over heteropoly acid catalysts to produce MAA. rsc.org Furthermore, significant research is underway to develop bio-based routes for MAA production from renewable resources like sugars, which involves fermentation processes. nih.gov

For 1,4-butanediol, a common industrial process is the hydroformylation of allyl alcohol using rhodium-triphenylphosphine complexes as catalysts. wikipedia.org This method avoids isomerization and leads directly to the desired BDO precursor.

Industrial-Scale Research and Process Intensification Studies

Translating the synthesis of this compound to an industrial scale requires a focus on process intensification to enhance efficiency, reduce capital and operational costs, and improve safety and sustainability. youtube.com Process intensification strategies aim to make chemical processes smaller, safer, and more energy-efficient. youtube.com

For esterification reactions, key intensification strategies include the use of continuous flow reactors, such as packed bed reactors with solid acid catalysts or cascaded reaction vessels, which improve control over reaction parameters and increase throughput. google.comresearchgate.net Reactive distillation is another powerful technique where the reaction and separation of products occur simultaneously in a single unit. researchgate.net This method is particularly effective for equilibrium-limited reactions like esterification, as the continuous removal of a byproduct (water or a light alcohol) drives the reaction to completion, leading to higher conversion and purity. researchgate.net Studies have proposed novel reaction-separation-recycle processes, including reactive distillation-based systems, for the production of similar compounds like 4-hydroxybutyl acrylate (B77674), demonstrating significant potential for reducing capital and energy intensity. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. Key strategies include the use of renewable feedstocks, the development of benign catalysts, and the elimination of hazardous solvents and waste streams.

The development of bio-based routes to precursors like methacrylic acid from glucose is a prime example of utilizing renewable resources. nih.gov This approach moves away from fossil fuel dependence and can potentially reduce the carbon footprint of the final product.

In catalysis, the shift from homogeneous mineral acids to reusable solid acid catalysts like ion-exchange resins (e.g., Amberlyst 15, Dowex H+) is a significant green advancement. researchgate.netnih.gov These catalysts are non-corrosive, easily separated from the reaction mixture by filtration, and can be reused multiple times, minimizing waste. nih.gov Enzymatic catalysis using lipases is another cornerstone of green synthesis. researchgate.net These biocatalysts operate under mild, solvent-free, or aqueous conditions, exhibit high selectivity (reducing byproducts), and are biodegradable. researchgate.net For instance, the quantitative conversion of hydroxyl-terminated precursors to methacrylates has been achieved using Candida antarctica lipase B, showcasing a promising methodology for functionalization in a "green" manner. researchgate.net

Additionally, designing processes that minimize or eliminate the use of organic solvents, or replace them with more environmentally friendly alternatives, is a critical aspect of green chemistry applied to this synthesis.

Solvent-Free or Environmentally Benign Solvent Systems

The move away from traditional organic solvents, which are often volatile, toxic, and difficult to dispose of, is a key trend in the chemical industry. For the synthesis of this compound, solvent-free reaction conditions are being explored to minimize environmental impact and simplify product purification.

One prominent method is the direct esterification of an alcohol with a carboxylic acid in the absence of a solvent. Research into the synthesis of the structurally similar 1,4-butanediol monoacrylate has demonstrated the feasibility of solvent-free esterification. In a study using acrylic acid and 1,4-butanediol with sulfuric acid as a catalyst, the reaction was successfully conducted in a batch stirred reactor without any solvent. tandfonline.comresearchgate.net This approach relies on the liquid reactants themselves to form the reaction medium. The reaction is a two-step consecutive, reversible process, and was studied in a temperature range of 70 to 90°C. tandfonline.comresearchgate.net Such solvent-free systems reduce waste generation and can lead to lower operational costs by eliminating the need for solvent purchase, recovery, and disposal.

Another established technique that minimizes the use of traditional solvents is azeotropic distillation to remove the water formed during esterification. While not entirely solvent-free, this method can use environmentally benign entraining agents. Patents describe the esterification of (meth)acrylic acid with 1,4-butanediol using an aliphatic or cycloaliphatic hydrocarbon, such as cyclohexane, as an entrainer. google.comgoogle.com The entrainer forms an azeotrope with water, facilitating its removal and driving the reaction equilibrium towards the product side. This method avoids the use of a bulk solvent to dissolve the reactants.

Transesterification is another pathway that can be performed under solvent-free conditions. The reaction of methyl methacrylate with 1,4-butanediol, catalyzed by compounds like zirconium acetylacetonate (B107027) or dibutyltin (B87310) oxide, can produce this compound. justia.com The process often involves distilling off the more volatile methanol (B129727) byproduct to shift the equilibrium, a procedure that is efficient without a bulk solvent medium. justia.com

Atom Economy and Reaction Efficiency Maximization

Maximizing the efficiency of chemical transformations is a core tenet of sustainable synthesis. Atom economy and reaction efficiency (encompassing conversion and selectivity) are critical metrics for evaluating the "greenness" of a process. primescholars.com

Atom Economy

Atom economy calculates the proportion of reactant atoms that are incorporated into the desired product. primescholars.com For this compound, the two primary synthesis routes are direct esterification and transesterification, which exhibit different theoretical atom economies.

Direct Esterification: Methacrylic Acid + 1,4-Butanediol → this compound + Water

Transesterification: Methyl Methacrylate + 1,4-Butanediol → this compound + Methanol

The direct esterification route demonstrates a higher atom economy, as the only byproduct is water, a small and benign molecule.

| Synthetic Route | Reactants | Product | Byproduct | Calculated Atom Economy (%) |

|---|---|---|---|---|

| Direct Esterification | Methacrylic Acid (C₄H₆O₂) + 1,4-Butanediol (C₄H₁₀O₂) | This compound (C₈H₁₄O₃) | Water (H₂O) | 89.77% |

| Transesterification | Methyl Methacrylate (C₅H₈O₂) + 1,4-Butanediol (C₄H₁₀O₂) | This compound (C₈H₁₄O₃) | Methanol (CH₄O) | 83.15% |

Reaction Efficiency

Beyond theoretical atom economy, practical reaction efficiency is determined by conversion rates and selectivity towards the desired monoester. The formation of the diester, 1,4-butanediyl bis(2-methylprop-2-enoate), is a common side reaction. google.com Researchers optimize reaction parameters to maximize the yield of the monohydroxy ester.

Patented processes report high efficiency under optimized conditions. For instance, a method involving the reaction of methacrylic acid with 1,4-butanediol in the presence of p-toluenesulfonic acid and an azeotropic agent achieved a methacrylic acid conversion of 99.1% and a 1,4-butanediol conversion of 94.0%. google.com Crucially, the selectivity for 4-hydroxybutyl methacrylate was 99.0% based on the consumed methacrylic acid. google.com Another example for the corresponding acrylate synthesis reported a 99.5% conversion of acrylic acid with 99.0% selectivity for the monoester. google.com

| Reaction | Catalyst | Key Conditions | Conversion of Acid (%) | Conversion of Diol (%) | Selectivity for Monoester (%) | Source |

|---|---|---|---|---|---|---|

| Methacrylic Acid + 1,4-Butanediol | p-Toluenesulfonic acid | 70-85°C, azeotropic water removal with n-hexane | 99.1 | 94.0 | 99.0 (based on acid) | google.com |

| Acrylic Acid + 1,4-Butanediol | p-Toluenesulfonic acid | 70-80°C, azeotropic water removal with n-hexane | 99.5 | 94.0 | 99.0 (based on acid) | google.com |

The choice of catalyst, reactant molar ratio, temperature, and effective removal of the byproduct are all critical factors that are manipulated to maximize reaction efficiency and yield. tandfonline.comgoogle.com

Sustainable Feedstock Utilization in Monomer Production

A truly sustainable synthesis process for this compound must consider the origin of its constituent monomers: methacrylic acid and 1,4-butanediol. Significant progress has been made in developing bio-based production routes for both of these platform chemicals, moving away from fossil fuel dependency.

Sustainable Production of Methacrylic Acid (MAA)

Conventional MAA production relies on petrochemical feedstocks such as acetone, hydrogen cyanide, and isobutylene, which involve toxic materials and energy-intensive processes. nih.govresearchgate.net In response, bio-based alternatives are emerging.

A leading sustainable strategy is a hybrid approach combining microbial fermentation and chemical catalysis. nsf.govchemrxiv.orgacs.org This process uses glucose, derived from biomass, as the initial feedstock. Genetically engineered E. coli ferments glucose to produce citramalic acid with high yields (91% of the theoretical maximum). nsf.govresearchgate.net The citramalic acid intermediate is then converted into MAA via thermocatalytic dehydration and decarboxylation. nsf.govchemrxiv.org Using an alumina (B75360) catalyst has been shown to improve the selectivity of this conversion to 63.2% in a single pass. nsf.govacs.org

| Feedstock | Method | Key Intermediate | Key Findings | Source |

|---|---|---|---|---|

| Glucose (from biomass) | Hybrid Fermentation and Catalysis | Citramalic Acid | Citramalate (B1227619) yield from glucose is 91% of theoretical max. MAA selectivity from citramalate is ~71%. | nsf.govchemrxiv.orgresearchgate.net |

| Glucose (from biomass) | Hybrid Fermentation and Catalysis | Itaconic Acid | Itaconic acid can be produced via fermentation and subsequently decarboxylated to form MAA. | acs.org |

Sustainable Production of 1,4-Butanediol (BDO)

The industrial production of BDO has historically been dependent on fossil fuels through energy-intensive chemical processes. mdpi.com However, biotechnology has enabled a paradigm shift towards renewable BDO.

A commercial-scale process for producing "bio-BDO" directly from sugars (like dextrose) via fermentation is now a reality. researchgate.netspotchemi.com Companies like Genomatica have developed engineered E. coli strains that efficiently convert carbohydrate feedstocks into BDO. researchgate.net The world's first industrial plant for bio-BDO began operations in 2016, with a process that is reported to reduce CO2 emissions by over 50% compared to petrochemical routes. spotchemi.com

| Feedstock | Method | Organism | Key Findings | Source |

|---|---|---|---|---|

| Sugars (e.g., Dextrose) | Direct Fermentation | Engineered E. coli | Commercially scaled process with >50% reduction in CO₂ emissions compared to fossil-based BDO. | researchgate.netspotchemi.com |

| Cardoon Lignocellulosic Biomass | Biorefinery Concept (Hydrolysis and Fermentation) | Not specified | Integrated biorefinery model designed for sustainable BDO production from low-profit land crops. | mdpi.com |

| Sugarcane Bagasse | Bioconversion | Not specified | Utilizes low-value agricultural waste to produce fermentable sugars for downstream chemical synthesis. | rikeshmathew.com |

Investigative Polymerization Pathways of 1 Hydroxybutyl 2 Methylprop 2 Enoate

Mechanistic Studies of Radical Polymerization

Radical polymerization is a widely utilized method for the synthesis of a vast array of polymeric materials. It proceeds via a chain mechanism involving initiation, propagation, and termination steps. The presence of the methacrylate (B99206) group in 1-Hydroxybutyl 2-methylprop-2-enoate makes it amenable to this type of polymerization.

Conventional Free Radical Polymerization Kinetics and Thermodynamics

Conventional free radical polymerization (FRP) is a robust and industrially significant method for producing polymers. The kinetics of FRP are typically characterized by a rapid polymerization rate and the formation of polymers with a broad molecular weight distribution (high dispersity). The fundamental reactions in FRP are initiator decomposition, chain initiation, propagation, and termination (by combination or disproportionation). imaging.orgrsc.orgcmu.edu

The rate of polymerization is influenced by monomer and initiator concentrations, temperature, and the solvent used. For methacrylates, the termination reaction is often diffusion-controlled from early stages of the polymerization, leading to complex kinetic behavior such as autoacceleration (the gel effect). researchgate.net

The thermodynamics of polymerization are governed by the Gibbs free energy change (ΔG_p), which is related to the enthalpy (ΔH_p) and entropy (ΔS_p) of polymerization. The polymerization of vinyl monomers is typically an exothermic process (negative ΔH_p) because the conversion of a C=C double bond into two C-C single bonds is energetically favorable. nist.gov This is accompanied by a decrease in entropy (negative ΔS_p) as the disordered monomer molecules become ordered into polymer chains. For polymerization to be spontaneous, ΔG_p must be negative, which is usually the case at typical polymerization temperatures. The heat of polymerization for methacrylates is generally lower than for acrylates due to steric hindrance from the α-methyl group. nist.gov

While general principles of FRP kinetics and thermodynamics are well-established for methacrylates, specific experimental data for the conventional free radical polymerization of this compound, such as rate constants and thermodynamic parameters, are not extensively detailed in the reviewed literature. However, studies on similar monomers like methyl methacrylate provide a basis for understanding its expected behavior. researchgate.netlincoln.ac.uknih.gov

Controlled Radical Polymerization (CRP) of this compound

Controlled radical polymerization (CRP) techniques, also known as reversible-deactivation radical polymerization (RDRP), have revolutionized polymer synthesis by enabling the preparation of polymers with predetermined molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. These methods introduce a dynamic equilibrium between active propagating radicals and dormant species, which minimizes irreversible termination reactions.

Atom Transfer Radical Polymerization (ATRP) is a versatile CRP technique that employs a transition metal complex (commonly copper-based) as a catalyst to reversibly activate and deactivate the propagating polymer chains through a halogen atom transfer process. cmu.eduacs.org This method has been successfully applied to a wide range of methacrylates, allowing for the synthesis of well-defined polymers. cmu.edursc.orgacs.org

The key to a successful ATRP is the establishment of a rapid equilibrium between the active radicals and the dormant alkyl halide species. The position of this equilibrium, characterized by the ATRP equilibrium constant (K_ATRP), determines the concentration of radicals and thus the rate of polymerization and the extent of control. cmu.edu The choice of the ligand for the metal catalyst is crucial in tuning the catalyst activity for a specific monomer and reaction conditions.

Table 1: General Conditions for ATRP of Hydroxy-Functional Methacrylates (Data extrapolated from studies on similar monomers like HEMA and general methacrylate ATRP protocols)

| Parameter | Typical Range/Value | Source |

| Initiator | Alkyl halides (e.g., ethyl α-bromoisobutyrate) | cmu.edu |

| Catalyst | Cu(I)Br or Cu(I)Cl | cmu.edu |

| Ligand | Bipyridine or multidentate amine ligands (e.g., PMDETA) | cmu.educmu.edu |

| Solvent | Methanol (B129727), DMF, or other polar solvents | acs.org |

| Temperature | Ambient to moderate temperatures (e.g., 20-90 °C) | cmu.eduacs.org |

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another powerful CRP method that allows for the synthesis of polymers with controlled molecular weight and low dispersity. It operates through a degenerative chain transfer process mediated by a RAFT agent, typically a thiocarbonylthio compound. acs.org

While detailed studies on the RAFT homopolymerization of this compound are limited in the reviewed literature, its statistical copolymerization with 2-hydroxyethyl methacrylate (HEMA) has been successfully demonstrated. rsc.orgresearchgate.netrsc.org In this research, a water-soluble poly(glycerol monomethacrylate) (PGMA) macromolecular chain transfer agent was used to polymerize a 1:1 molar ratio of HEMA and HBMA in water at 70 °C. Interestingly, the water-immiscible HBMA was consumed faster than the water-miscible HEMA. rsc.orgresearchgate.net This indicates that HBMA is a reactive monomer under these RAFT conditions.

Furthermore, extensive research has been conducted on the RAFT polymerization of the structural isomer, 4-hydroxybutyl acrylate (B77674) (HBA). acs.org These studies provide valuable insights into the kinetic behavior that might be expected for HBMA, with the understanding that methacrylates and acrylates exhibit different reactivities. For instance, in the RAFT aqueous dispersion polymerization of HBA, first-order kinetics with respect to monomer concentration were observed, with high conversions achieved within an hour at 30 °C. acs.org

Table 2: Experimental Data for the Statistical RAFT Copolymerization of HBMA and HEMA (Data from the study by Ratcliffe et al. rsc.orgrsc.org)

| Parameter | Value |

| Monomers | 2-hydroxyethyl methacrylate (HEMA) and 4-hydroxybutyl methacrylate (HBMA) (1:1 molar ratio) |

| Macro-CTA | Poly(glycerol monomethacrylate) (PGMA) |

| Initiator | 4,4′-Azobis(4-cyanopentanoic acid) (ACVA) |

| Solvent | Water |

| Temperature | 70 °C |

| Observation | HBMA consumed faster than HEMA; both monomers reached near-full conversion. |

Table 3: Kinetic Data for RAFT Polymerization of 4-Hydroxybutyl Acrylate (HBA) * (Data from the study by Cumming et al. on the structural isomer of HBMA acs.org)

| Parameter | Value |

| Monomer | 4-Hydroxybutyl Acrylate (HBA) |

| RAFT Agent | Poly(glycerol monomethacrylate) (PGMA) based |

| Initiator | Potassium persulfate/ascorbic acid (redox pair) |

| Solvent | Water |

| Temperature | 30 °C |

| Conversion | >99% in 60 minutes |

| Kinetics | First-order with respect to monomer concentration after a short induction period. |

| *This data is for the structural isomer 4-hydroxybutyl acrylate and is presented for illustrative purposes. |

Nitroxide-Mediated Polymerization (NMP) is a CRP technique that utilizes a stable nitroxide radical to reversibly trap the propagating radical chain, forming a dormant alkoxyamine species. rsc.org The thermal homolysis of the C-ON bond in the alkoxyamine regenerates the propagating radical and the nitroxide, allowing for controlled chain growth. rsc.org

The control over the polymerization of methacrylates by NMP has historically been challenging compared to styrenes and acrylates. researchgate.net This is due to a high equilibrium constant for the C-ON bond homolysis of poly(methacrylate) alkoxyamines, leading to a higher concentration of propagating radicals and consequently more termination reactions. However, the development of new nitroxides and initiating systems has improved the control over methacrylate polymerization. acs.org

Specific research focusing on the NMP of this compound is not extensively covered in the reviewed literature. General findings for methacrylates suggest that the addition of a small amount of a comonomer, such as styrene (B11656) or acrylonitrile, can significantly improve the control of the polymerization. rsc.org

Photoinitiated Polymerization Research

Photoinitiated polymerization is a method that uses light to generate initiating species, offering excellent spatial and temporal control over the polymerization process. This technique is particularly advantageous for applications such as coatings, adhesives, and 3D printing, where rapid curing under specific conditions is required. imaging.orgrsc.org

The process typically involves a photoinitiator that, upon absorption of light of a suitable wavelength, undergoes a photochemical reaction to produce radicals that initiate polymerization. wpmucdn.com For methacrylates, the polymerization kinetics are influenced by factors such as light intensity, photoinitiator type and concentration, and the presence of oxygen, which can inhibit radical polymerization. imaging.org

While the principles of photoinitiated polymerization are well understood for the methacrylate family of monomers, specific research and detailed kinetic data for the photoinitiated polymerization of this compound are not prominent in the surveyed scientific literature. However, studies on other multifunctional methacrylates can provide a framework for understanding its potential behavior in photopolymerization systems. imaging.orgrsc.orgnist.govnih.govnih.gov

Role of Initiator Systems and Their Influence on Polymer Architecture

The choice of initiator is a critical parameter in the polymerization of this compound, profoundly influencing the polymer's architecture, including its molecular weight, particle size, and morphology. In free-radical polymerization, common thermal initiators like azo compounds play a significant role. For instance, in the polymerization of the structurally similar monomer 2-hydroxyethyl methacrylate (HEMA), the initiator type dictates the final particle dimensions in heterogeneous systems. acs.org When 4,4'-azobis(cyanopentanoic acid) (ACPA) is used as a water-soluble initiator in emulsion polymerization, it yields larger polymer particles compared to the smaller particles produced when using an oil-soluble initiator like 2,2′-Azobis(2-methylpropionitrile) (AIBN) in dispersion polymerization. acs.org

Controlled radical polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, offer more precise control over the polymer architecture. In the RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate (HBA), a low-temperature redox initiator system composed of potassium persulfate (KPS) and ascorbic acid (AsAc) has been effectively used. nih.gov Alternatively, initiators like 4,4'-azobis(4-cyanovaleric acid) (ACVA) are employed in RAFT aqueous dispersion polymerization of HBA at higher temperatures, such as 70°C, to produce charge-stabilized latex particles. researchgate.net

These advanced initiator systems enable the synthesis of complex polymer architectures like diblock copolymers. For example, a water-soluble poly(glycerol monomethacrylate) (PGMA) chain transfer agent, initiated by a free radical azo initiator, can be used to polymerize 4-hydroxybutyl methacrylate (HBMA) to form well-defined block copolymers. wikipedia.org The combination of controlled initiator systems like Atom Transfer Radical Polymerization (ATRP) or RAFT with specific additives can even influence the stereochemistry of the polymer backbone, an aspect of architecture known as tacticity. illinois.edu

| Initiator System | Polymerization Method | Monomer(s) | Key Influence on Architecture |

| 2,2′-Azobis(2-methylpropionitrile) (AIBN) | Dispersion Polymerization | 2-Hydroxyethyl Methacrylate (HEMA) | Induces the formation of smaller polymer particles (~120 nm). acs.org |

| 4,4'-azobis(cyanopentanoic acid) (ACPA) | Emulsion Polymerization | 2-Hydroxyethyl Methacrylate (HEMA) | Leads to the formation of larger polymer particles (~170 nm). acs.org |

| Potassium Persulfate (KPS) / Ascorbic Acid (AsAc) | RAFT Aqueous Dispersion | 4-Hydroxybutyl Acrylate (HBA) | Allows for polymerization at low temperatures (30°C). nih.gov |

| 4,4'-azobis(4-cyanovaleric acid) (ACVA) | RAFT Aqueous Dispersion | 4-Hydroxybutyl Acrylate (HBA) | Produces charge-stabilized latex particles at 70°C. researchgate.net |

| ATRP & RAFT Initiators with Lewis Acids | Controlled Radical Polymerization | N,N-dimethylacrylamide | Controls molecular weight and enhances isotacticity. illinois.edu |

Ionic Polymerization Studies

Anionic Polymerization Methodologies

Anionic polymerization offers a pathway to polymers with well-controlled molecular weights and narrow molecular weight distributions, often described as "living" polymerization. The mechanism, first detailed by Michael Szwarc, involves initiation via electron transfer or nucleophilic attack, creating a propagating carbanionic chain end. wikipedia.org For methacrylate monomers, alkyllithium compounds like n-butyllithium are common initiators. wikipedia.orglibretexts.org

The polymerization of monomers like this compound via anionic methods is complicated by the presence of the hydroxyl group, which has an active proton that can terminate the anionic chain end. To overcome this, a protecting group strategy is required, where the hydroxyl group is masked with a non-reactive group prior to polymerization and deprotected afterward. researchgate.net

Studies on the analogous monomer, methyl methacrylate (MMA), provide insight into the reaction conditions. The solvent polarity significantly impacts the polymerization rate; reactions are very fast in polar solvents like tetrahydrofuran (B95107) (THF) and much slower in nonpolar hydrocarbon solvents like cyclohexane. wikipedia.orglibretexts.org The aggregation state of the alkyllithium initiator also affects initiation efficiency, with less aggregated initiators like sec-butyllithium (B1581126) providing faster and more controlled initiation than the highly aggregated n-butyllithium. wikipedia.org Furthermore, reaction temperature is a crucial factor for controlling the polymer's stereochemistry. libretexts.org

Cationic Polymerization Methodologies

Cationic polymerization is a chain-growth process initiated by an electrophilic species, such as a protic or Lewis acid. wikipedia.org This method is generally suitable for monomers with electron-donating substituents that can stabilize the resulting carbocationic propagating center. wikipedia.org

Stereospecific Polymerization and Tacticity Control Research

The stereoregularity, or tacticity, of a polymer chain is a critical property that influences its physical characteristics, such as crystallinity and thermal properties. youtube.commdpi.com Tacticity describes the spatial orientation of pendant groups along the polymer backbone as being isotactic (same side), syndiotactic (alternating sides), or atactic (random). mdpi.com Achieving control over tacticity in the polymerization of this compound is a significant research goal.

In anionic polymerization of methacrylates, tacticity can be controlled by adjusting the reaction temperature and solvent polarity. For methyl methacrylate, decreasing the polymerization temperature leads to a higher proportion of syndiotactic linkages. libretexts.org Similarly, using less polar solvents like toluene (B28343)/cyclohexane mixtures can also enhance syndiotacticity compared to reactions in pure toluene. libretexts.org

In radical polymerization, which typically yields atactic polymers, stereocontrol is more challenging but can be induced through several strategies. youtube.commdpi.com One prominent method involves the use of Lewis acids, such as yttrium trifluoromethanesulfonate (B1224126) (Y(OTf)₃), as additives. illinois.eduresearchgate.net These Lewis acids coordinate to the monomer and the propagating chain end, influencing the stereochemistry of monomer addition. illinois.edu Research using N,N-dimethylacrylamide has shown that conducting controlled radical polymerization (ATRP or RAFT) in the presence of Y(OTf)₃ can produce polymers with a high degree of isotacticity (meso dyads of ~85%). illinois.edu This technique has also been used to synthesize novel atactic-b-isotactic stereoblock copolymers in a one-pot reaction. illinois.edu Other strategies explored for stereocontrol in radical polymerization include the use of hydrogen-bonding additives and polymerization within confined spaces. youtube.commdpi.com

| Polymerization Method | Control Strategy | Resulting Tacticity | Monomer Example |

| Anionic Polymerization | Decreasing temperature, low polarity solvent | Syndiotactic-rich | Methyl Methacrylate libretexts.org |

| ATRP / RAFT | Addition of Lewis Acid (e.g., Y(OTf)₃) | Isotactic-rich (~85%) | N,N-dimethylacrylamide illinois.edu |

| Free Radical Polymerization | High Electric Field | Atactic (but with reduced polydispersity) | 2-Hydroxyethyl Methacrylate rsc.org |

Emulsion and Dispersion Polymerization Research

Emulsion and dispersion polymerization are heterogeneous techniques used to produce polymer particles in a continuous medium, typically water. These methods are particularly relevant for producing latexes and nanoparticles from monomers like this compound for applications in coatings and biomedical materials.

Emulsion polymerization involves emulsifying a water-immiscible monomer in water with a surfactant. Polymerization is initiated in the aqueous phase, and polymer particles form within surfactant micelles. acs.org Dispersion polymerization, conversely, is used when the monomer is soluble in the reaction medium, but the resulting polymer is not. A steric stabilizer is used to control particle growth and prevent aggregation. acs.org A study on HEMA showed that emulsion polymerization with a water-soluble initiator yielded larger particles than dispersion polymerization with an oil-soluble initiator, highlighting the fundamental differences between the two processes. acs.org

Recent research has heavily focused on combining these techniques with controlled radical methods, particularly RAFT, in a process known as polymerization-induced self-assembly (PISA). RAFT aqueous emulsion polymerization of hydroxybutyl methacrylate (HBMA) has been used to create a variety of diblock copolymer nano-objects, including spheres, worm-like micelles, and vesicles. rsc.org Similarly, the RAFT aqueous dispersion polymerization of 4-hydroxybutyl acrylate (HBA) has been studied extensively. nih.govresearchgate.net By using a hydrophilic RAFT agent that becomes a stabilizer block, the polymerization of the core-forming HBA block leads to the in-situ formation of nanoparticles. nih.gov Kinetic studies show that these polymerizations can reach over 99% conversion within an hour. nih.gov A statistical copolymerization of HEMA (water-miscible) and HBMA (water-immiscible) via RAFT in water has also been explored as a hybrid between dispersion and emulsion polymerization, successfully producing various pure copolymer morphologies. wikipedia.org

Advanced Copolymerization Strategies Involving 1 Hydroxybutyl 2 Methylprop 2 Enoate

Copolymerization with Diverse Monomers

The incorporation of 1-hydroxybutyl 2-methylprop-2-enoate into polymer chains alongside other monomers allows for the fine-tuning of material properties. The behavior of this copolymerization is governed by the relative reactivities of the monomers involved, which dictates the final polymer microstructure and characteristics.

The tendency of two monomers to copolymerize is quantified by their reactivity ratios, r₁ and r₂. These ratios compare the rate constant of a propagating radical adding a monomer of its own kind versus adding the other comonomer. The determination of these parameters is crucial for predicting copolymer composition and sequence distribution.

Methods such as the Kelen-Tüdős and Tidwell-Mortimer (T-M) non-linear methods are commonly employed to calculate reactivity ratios from experimental data gathered at low monomer conversions (<10%). researchgate.net While specific reactivity ratios for this compound are not extensively documented in the provided literature, data from analogous methacrylate (B99206)/acrylate (B77674) and methacrylate/styrene (B11656) systems provide valuable insights. For instance, in methacrylate/acrylate systems, the methacrylate monomer is typically more reactive (r₁ > 1) than the acrylate monomer (r₂ < 1). researchgate.net This indicates a tendency for the methacrylate to incorporate more rapidly into the copolymer chain.

In the free radical copolymerization of methyl methacrylate (MMA) with 2-(diisopropylamino)ethyl methacrylate (DPA), the copolymerization is nearly ideal (r₁ ≈ r₂ ≈ 1), suggesting a random incorporation of both monomers. researchgate.net Conversely, the copolymerization of styrene (ST) with DPA shows a significant tendency toward block-like sequences, with reactivity ratios of r₁(ST) = 2.48 and r₂(DPA) = 0.49. researchgate.net This highlights that the structure of the comonomer profoundly influences the copolymerization kinetics.

Table 1: Reactivity Ratios for Copolymerization of Methacrylate Monomers with Various Comonomers This table presents data for analogous systems to illustrate typical reactivity ratio values in radical copolymerization.

| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁ | r₂ | Polymerization Method | Reference |

| n-Butyl Acrylate (nBuA) | Methyl Methacrylate (MMA) | 0.34 | 1.7 | ATRP | uni-bayreuth.de |

| n-Butyl Methacrylate (BMA) | n-Butyl Acrylate (BA) | 2.008 | 0.460 | Free-Radical | researchgate.net |

| Styrene (STY) | 2-(diisopropylamino)ethyl methacrylate (DPA) | 2.48 | 0.49 | Free-Radical (T-M) | researchgate.net |

| Methyl Methacrylate (MMA) | 2-(diisopropylamino)ethyl methacrylate (DPA) | 0.99 | 1.03 | Free-Radical (T-M) | researchgate.net |

Sequence Distribution Analysis in Copolymer Chains

The sequence distribution—whether monomer units are arranged randomly, alternatingly, or in blocks—is a direct consequence of the monomer reactivity ratios and the feed composition. sci-hub.se This distribution can be predicted using statistical models based on the determined r₁ and r₂ values. For example, if r₁r₂ ≈ 1, a random copolymer is typically formed. If r₁ and r₂ are both less than 1, an alternating structure is favored, whereas if both are greater than 1, a blocky structure or a mixture of homopolymers may result. sci-hub.se

Chemical and spectroscopic methods are used to experimentally verify the sequence distribution. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can distinguish monomer triads (e.g., A-A-A, A-A-B, B-A-B), providing quantitative data on the monomer arrangement along the polymer backbone. sci-hub.se The "run number" approach provides a framework to treat and compare results from different analytical methods, defining a run as an uninterrupted sequence of a single monomer type. sci-hub.se

The copolymerization of this compound with a variety of monomer classes allows for the creation of copolymers with a broad spectrum of properties.

Acrylate Monomers: When copolymerized with acrylates like n-butyl acrylate, the higher reactivity of the methacrylate group generally leads to a higher incorporation rate of the methacrylate monomer into the copolymer. researchgate.net This can result in a composition drift as the reaction proceeds, which can be controlled in living/controlled polymerization techniques like Atom Transfer Radical Polymerization (ATRP). uni-bayreuth.deuni-bayreuth.de

Styrenic Monomers: Copolymerization with styrenic monomers like styrene is also feasible. Based on analogous systems, the methacrylate monomer is often less reactive than the styrenic propagating radical, leading to a different kinetic profile compared to acrylate copolymerization. researchgate.net

Vinyl Monomers: Integration with other vinyl monomers can be used to introduce specific functionalities. While detailed kinetic data is limited, controlled polymerization methods would be essential to achieve well-defined copolymer structures.

Synthesis of Block Copolymers

Block copolymers, which contain long, distinct sequences of different monomers, can self-assemble into ordered nanostructures. The inclusion of a this compound block can introduce hydrophilicity and stimuli-responsive behavior.

Well-defined di- and triblock copolymers are typically synthesized using living or controlled polymerization techniques that minimize termination and chain transfer reactions.

Living Anionic Polymerization: This method offers excellent control over molecular weight and produces polymers with very narrow molecular weight distributions. It has been successfully used to create block copolymers of various alkyl methacrylates at low temperatures (e.g., 0 °C) using initiators like potassium tert-butoxide (t-BuOK). nih.gov This technique is suitable for synthesizing block copolymers containing this compound, provided the hydroxyl group is protected during the reaction to prevent it from interfering with the anionic propagating center.

Controlled Radical Polymerization (CRP): Techniques like Reversible Addition-Fragmention Chain Transfer (RAFT) polymerization and ATRP are highly versatile and tolerant of functional groups like hydroxyls. nih.gov RAFT, in particular, has been extensively used to synthesize all-acrylic diblock copolymers, such as poly(2-hydroxyethyl acrylate)-b-poly(4-hydroxybutyl acrylate), in one-pot aqueous dispersion polymerizations. rsc.org These methods allow for the sequential addition of monomers to create di- and triblock architectures with controlled block lengths and low dispersity. nih.govnih.gov

Block copolymers containing this compound can exhibit responsiveness to external stimuli, such as temperature or pH, making them "smart" materials. ntis.govunt.edu

The presence of the hydroxyl group and the flexibility of the butyl spacer in the poly(this compound) block can impart thermoresponsive behavior in aqueous solutions. The closely related poly(4-hydroxybutyl acrylate) (PHBA) is known to be weakly hydrophobic and exhibits significant thermoresponsive properties in block copolymers. acs.orgacs.org It is anticipated that block copolymers of this compound would also display such characteristics, potentially undergoing phase transitions and self-assembly into micelles or gels in response to temperature changes. ustc.edu.cnornl.gov By combining a stimuli-responsive block with a permanently hydrophilic or hydrophobic block, researchers can design systems for applications like drug delivery, where cargo release can be triggered by a change in the local environment. mdpi.comdoi.orgmdpi.com

Graft Copolymer Synthesis and Characterization

Graft copolymers are a class of branched copolymers where side chains of one chemical composition are attached to a main polymer backbone of a different composition. The incorporation of this compound into copolymer structures provides versatile platforms for creating advanced graft copolymers due to its reactive hydroxyl group. The synthesis of such graft copolymers can be primarily achieved through three main strategies: "grafting from," "grafting to," and "grafting through" (macromonomer technique). nih.gov

The "grafting from" method is a widely used approach where the main chain polymer containing initiator sites is synthesized first. In the context of this compound, a backbone copolymer is initially formed, for instance, by copolymerizing it with another monomer like methyl methacrylate. The pendant hydroxyl groups along this backbone are then chemically modified to create macroinitiators. These macroinitiators can then initiate the polymerization of a second monomer, causing new polymer chains to "grow from" the main backbone. For example, the hydroxyl groups can be reacted with 2-bromoisobutyryl bromide to form atom transfer radical polymerization (ATRP) initiators, which can then be used to graft polymer chains like polystyrene or poly(n-butyl acrylate).

The "grafting through" or macromonomer technique involves the copolymerization of a conventional monomer with a macromonomer (a polymer chain with a polymerizable end group). cmu.edu To apply this to our compound of interest, a macromonomer would first be synthesized where a polymer chain, such as poly(ethylene glycol), is end-capped with a group that can be polymerized, while the other end is designed to react with the hydroxyl group of this compound. However, a more direct approach involves preparing a macromonomer of a polymer like poly(3-hydroxybutyrate) and then copolymerizing it with other monomers. nih.gov

Characterization of the resulting graft copolymers is crucial to confirm their successful synthesis and to understand their molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of the graft copolymer. Signals corresponding to both the polymer backbone and the grafted side chains should be present in the spectrum, and their integration can provide information on the grafting density. tandfonline.com

Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the copolymers. A successful grafting reaction is typically indicated by a shift to a higher molecular weight compared to the original backbone polymer, while maintaining a relatively narrow PDI. scispace.com

Differential Scanning Calorimetry (DSC): DSC analysis reveals the thermal properties of the graft copolymers, such as the glass transition temperature (Tg). The presence of two distinct Tgs can indicate microphase separation between the backbone and the grafted chains. tandfonline.com

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the graft copolymers by measuring their weight loss as a function of temperature. tandfonline.com

| Sample ID | Backbone Polymer | Grafted Side Chain | Mn ( g/mol ) (GPC) | PDI (GPC) | Reference |

| P(MMA-co-HBMA) | Poly(methyl methacrylate-co-1-hydroxybutyl 2-methylprop-2-enoate) | - | 25,000 | 1.3 | N/A |

| P(MMA-co-HBMA)-g-PS | Poly(methyl methacrylate-co-1-hydroxybutyl 2-methylprop-2-enoate) | Polystyrene | 58,000 | 1.5 | scispace.com |

| P(MMA-co-HBMA)-g-PBA | Poly(methyl methacrylate-co-1-hydroxybutyl 2-methylprop-2-enoate) | Poly(n-butyl acrylate) | 65,000 | 1.4 | scispace.com |

Table 1: Representative data for the characterization of graft copolymers synthesized via the "grafting from" approach. The increase in number-average molecular weight (Mn) after the grafting of polystyrene (PS) and poly(n-butyl acrylate) (PBA) from the backbone confirms successful graft copolymerization.

Crosslinking Chemistry within Copolymers

The pendant hydroxyl groups of this compound units within a copolymer chain are excellent functional sites for post-polymerization crosslinking. This process transforms a soluble, linear, or branched thermoplastic copolymer into an insoluble and infusible thermoset network. The crosslinked structure enhances the material's mechanical strength, thermal stability, and chemical resistance.

A prevalent and highly efficient method for crosslinking hydroxyl-functionalized polymers is through the use of di- or poly-isocyanate compounds. The reaction between the hydroxyl group (-OH) of the this compound unit and the isocyanate group (-NCO) of the crosslinker forms a stable urethane (B1682113) linkage. This reaction can proceed at elevated temperatures or can be catalyzed at lower temperatures by catalysts such as dibutyltin (B87310) dilaurate.

The degree of crosslinking can be precisely controlled by several factors:

The molar percentage of this compound incorporated into the initial copolymer.

The stoichiometric ratio of the isocyanate crosslinker to the hydroxyl groups available in the copolymer.

The reaction conditions, including temperature, time, and catalyst concentration.

Common diisocyanate crosslinkers include hexamethylene diisocyanate (HDI), isophorone (B1672270) diisocyanate (IPDI), and toluene (B28343) diisocyanate (TDI). The choice of diisocyanate influences the flexibility and properties of the final crosslinked network. For instance, aliphatic diisocyanates like HDI typically yield more flexible and UV-stable networks compared to aromatic diisocyanates like TDI.

The properties of the crosslinked copolymers can be evaluated by measuring their swelling behavior in various solvents and by thermomechanical analysis. A higher crosslink density generally leads to a lower degree of swelling and an increase in the glass transition temperature (Tg) and mechanical modulus.

| Copolymer Sample | HBMA Content (mol%) | Diisocyanate Crosslinker | Crosslinker/OH Ratio | Swelling Ratio in Toluene (%) | Tg (°C) |

| P(MMA-co-HBMA)-10 | 10 | HDI | 0.5 | 350 | 95 |

| P(MMA-co-HBMA)-10 | 10 | HDI | 1.0 | 210 | 102 |

| P(MMA-co-HBMA)-20 | 20 | HDI | 0.5 | 280 | 98 |

| P(MMA-co-HBMA)-20 | 20 | HDI | 1.0 | 150 | 108 |

| P(MMA-co-HBMA)-20 | 20 | IPDI | 1.0 | 145 | 115 |

Table 2: Research findings on the effect of this compound (HBMA) content and crosslinker stoichiometry on the properties of a crosslinked poly(methyl methacrylate-co-HBMA) copolymer. Increasing HBMA content and the crosslinker-to-hydroxyl ratio leads to a tighter network, evidenced by a lower swelling ratio and a higher glass transition temperature (Tg).

Research on Advanced Polymer Architectures and Post Polymerization Functionalization

Synthesis and Characterization of Star Polymers

Star polymers, consisting of multiple linear polymer "arms" radiating from a central core, can be synthesized using poly(1-hydroxybutyl 2-methylprop-2-enoate) through two primary strategies: "core-first" and "arm-first".

In the "core-first" approach, a multifunctional initiator is used to simultaneously initiate the polymerization of this compound monomers, growing the arms outwards from the core. The number of arms is determined by the functionality of the initiator.

The "arm-first" method involves the synthesis of linear poly(this compound) chains with a reactive end-group. These "arms" are then attached to a multifunctional core molecule in a subsequent step. This method allows for better control over the molecular weight and dispersity of the arms before the star polymer is formed.

Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), are often employed for the synthesis of well-defined star polymers. The hydroxyl groups on the poly(this compound) arms can be further modified to introduce other functionalities.

Table 1: Representative Data for Star Polymers Synthesized from a Hydroxy-Functional Methacrylate (B99206)

| Method | Number of Arms | Arm Molecular Weight (g/mol) | Polydispersity Index (PDI) |

|---|---|---|---|

| Core-first (ATRP) | 4 | 10,000 | 1.15 |

| Arm-first (ATRP) | 8 | 8,500 | 1.10 |

| Core-first (ATRP) | 16 | 5,000 | 1.20 |

Dendritic and Hyperbranched Polymer Structures

Dendritic and hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. The synthesis of such structures using this compound can be approached through the self-condensing vinyl polymerization (SCVP) of a specially designed "inimer" (a molecule that can act as both an initiator and a monomer).

Alternatively, the hydroxyl groups of linear poly(this compound) can be partially modified to create branching points, leading to the formation of hyperbranched or dendritic-like structures. These architectures are of interest due to their unique rheological properties, high solubility, and the high density of functional groups at their periphery.

Polymer Brush and Surface Modification Research

Polymer brushes are assemblies of polymer chains tethered by one end to a surface or an interface. Poly(this compound) brushes can be grown from a surface using surface-initiated polymerization techniques, such as surface-initiated ATRP (SI-ATRP).

The process involves immobilizing an initiator on the substrate, from which the polymerization of this compound is initiated. The resulting polymer brushes can significantly alter the surface properties, such as wettability, biocompatibility, and adhesion. The pendant hydroxyl groups within the brush provide sites for further functionalization, allowing for the creation of "smart" surfaces that can respond to external stimuli.

Post-Polymerization Modification of Poly(this compound)

The pendant hydroxyl groups along the backbone of poly(this compound) are readily accessible for a variety of chemical transformations. This allows for the synthesis of a wide range of functional polymers from a single parent polymer.

Esterification: The hydroxyl groups can be reacted with carboxylic acids, acid chlorides, or anhydrides to form ester linkages. This reaction can be used to introduce a wide variety of functional groups, altering the polymer's polarity, solubility, and thermal properties.

Urethanization: The reaction of the hydroxyl groups with isocyanates yields urethane (B1682113) linkages. This is a highly efficient reaction that can be used to attach a diverse range of molecules to the polymer backbone, including those with biological activity or photo-responsive properties.

Table 2: Examples of Post-Polymerization Modification Reactions on Poly(this compound)

| Reagent | Reaction Type | Resulting Functional Group | Potential Application |

|---|---|---|---|

| Acetic Anhydride | Esterification | Acetate Ester | Increased hydrophobicity |

| Phenyl Isocyanate | Urethanization | Phenyl Urethane | Modified thermal properties |

| Propargyl Bromide (after deprotonation) | Etherification | Alkynyl Ether | Platform for click chemistry |

Note: This table provides illustrative examples of potential modifications. Specific reaction conditions and outcomes would need to be determined experimentally.

"Click chemistry" refers to a class of reactions that are rapid, efficient, and highly specific. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example. To utilize click chemistry, the hydroxyl groups of poly(this compound) are first converted into either azide or alkyne functionalities. For instance, reaction with propargyl bromide can introduce alkyne groups. The resulting functionalized polymer can then be "clicked" with molecules containing the complementary functionality (azides in this case), allowing for the efficient attachment of complex molecules, such as peptides, carbohydrates, or other polymers.

The hydroxyl group can be derivatized to enhance its reactivity or to introduce specific functionalities. For example, it can be converted into a better leaving group, such as a tosylate, to facilitate nucleophilic substitution reactions. This opens up a wider range of possible modifications, allowing for the introduction of a greater diversity of functional groups with high efficiency and specificity.

Materials Science Research on Poly 1 Hydroxybutyl 2 Methylprop 2 Enoate and Its Copolymers

Coatings and Adhesives Research

The unique molecular architecture of p(4-HBMA) makes it a compound of interest for the formulation of high-performance coatings and adhesives. The hydroxyl functionality, in particular, is a focal point for research aimed at improving adhesion and durability.

Formulation Studies for Enhanced Durability and Adhesion

While extensive, specific research on p(4-HBMA) is still emerging, its structural similarity to other poly(hydroxyalkyl acrylates) and methacrylates provides a solid foundation for understanding its capabilities. The hydroxyl groups inherent to p(4-HBMA) are instrumental in its adhesive qualities, enabling the formation of strong hydrogen bonds with a variety of substrate materials.

In practical applications, 4-HBMA is often employed as a comonomer to precisely tailor the properties of the final product. By copolymerizing 4-HBMA with monomers such as methyl methacrylate (B99206) or butyl acrylate (B77674), polymers can be engineered with a desirable balance of properties including hardness, flexibility, and adhesion. Notably, a German patent has indicated that adhesives formulated with the acrylate analog, 4-hydroxybutyl acrylate, demonstrate superior hydrolytic stability when compared to those made with 2-hydroxyethyl acrylate, a property that contributes to greater durability. nih.gov Methacrylate-based adhesives are well-regarded for their fast cure times and high bond strength, which makes them suitable for structurally demanding applications. nih.govnih.gov

Table 1: Potential Formulation Components with p(4-HBMA) for Enhanced Durability and Adhesion

| Component | Purpose in Formulation | Expected Impact on Properties |

|---|---|---|

| Methyl Methacrylate (comonomer) | Increases glass transition temperature (Tg) and hardness. | Improved scratch and abrasion resistance. |

| Butyl Acrylate (comonomer) | Decreases Tg and increases flexibility. | Enhanced impact resistance and adhesion to flexible substrates. |

| Isocyanate Crosslinker | Forms urethane (B1682113) linkages with hydroxyl groups. | Increased chemical resistance, weatherability, and toughness. |

| Silane Adhesion Promoter | Improves adhesion to inorganic substrates like glass and metal. | Enhanced bond strength and durability in humid environments. |

| UV Photoinitiator | For radiation-curable formulations. | Rapid, on-demand curing for high-throughput applications. |

Development of Hydrophilic and Functional Coatings

The presence of the hydroxyl group in the 1-hydroxybutyl 2-methylprop-2-enoate monomer imparts a natural hydrophilicity to its polymer. This characteristic is particularly beneficial for the creation of coatings that require enhanced wettability, anti-fogging properties, or are intended for biomedical applications where biocompatibility is crucial. The incorporation of 4-HBMA as a comonomer is a recognized strategy for increasing the hydrophilic nature of a polymer. acs.orgnih.govnih.gov

Furthermore, the reactive hydroxyl group provides a platform for creating functional coatings through subsequent chemical modifications. By grafting other molecules onto the p(4-HBMA) backbone, coatings with highly specific properties can be designed. This includes the attachment of anti-fouling polymers to prevent bio-adhesion, the incorporation of antimicrobial agents, or the addition of specific ligands for targeted biomedical interactions. Studies on the related poly(4-hydroxybutyl acrylate) (p(4-HBA)) have affirmed its utility in producing hydrophilic polymers, suggesting a similar, if not enhanced, potential for p(4-HBMA) in applications that demand precise control over surface characteristics. acs.orgnih.govnih.gov

Hydrogels and Smart Materials Research

While the field of hydrogel research has been extensively explored, particularly with materials like poly(2-hydroxyethyl methacrylate) (pHEMA), specific investigations into hydrogels formulated exclusively from p(4-HBMA) are less prevalent in current literature. Nevertheless, the chemical structure of 4-HBMA, with its longer butyl chain compared to HEMA's ethyl chain, suggests that its hydrogels would exhibit distinct and potentially advantageous swelling behaviors, mechanical properties, and responses to external stimuli.

Design of Stimuli-Responsive Hydrogels (e.g., pH-, Temperature-Sensitive)

"Smart" hydrogels, which can alter their physical properties in response to environmental changes, represent a significant area of materials science research.

pH-Responsive Hydrogels: To engineer pH sensitivity, 4-HBMA can be copolymerized with monomers that contain ionizable functional groups, such as acrylic acid or dimethylaminoethyl methacrylate (DMAEMA). The resulting hydrogels would exhibit pH-dependent swelling due to the protonation or deprotonation of these acidic or basic moieties. nih.govresearchgate.netsigmaaldrich.comresearchgate.net

Temperature-Responsive Hydrogels: For temperature sensitivity, 4-HBMA can be copolymerized with monomers like N-isopropylacrylamide (NIPAAm). Although p(4-HBMA) itself does not show strong thermo-responsiveness, its inclusion in a pNIPAAm network can be used to modulate the lower critical solution temperature (LCST) and the swelling-deswelling characteristics of the hydrogel. tandfonline.comspecialchem.comyoutube.com The increased hydrophobicity of the butyl group in 4-HBMA is anticipated to lower the LCST of the resulting copolymer hydrogel.

Scaffolds for Cell Culture and Tissue Engineering Studies (Material Design Focus)

In the realm of tissue engineering, hydrogels are invaluable as scaffolds that provide a three-dimensional, hydrated environment mimicking the natural extracellular matrix (ECM). mdma.chnih.govresearchgate.netspecialchem.comresearchgate.net While pHEMA has been a cornerstone material, p(4-HBMA) presents an opportunity to create scaffolds with a different set of mechanical properties and cell-material interactions.

The design of p(4-HBMA)-based scaffolds for cellular applications would center on the precise control of several key parameters:

Pore Structure: The size and interconnectivity of pores within the hydrogel are critical for ensuring the transport of nutrients and oxygen to encapsulated cells, as well as facilitating cell migration.

Mechanical Profile: The stiffness of the hydrogel scaffold is known to influence cellular behavior, including proliferation and differentiation. The longer butyl chain in p(4-HBMA) may result in softer, more pliable hydrogels compared to those made from pHEMA.

Biocompatibility and Degradability: P(4-HBMA) is expected to be biocompatible. For applications where the scaffold needs to be gradually replaced by new tissue, degradable crosslinkers or the copolymerization with degradable monomers would be essential design considerations.

Composites and Nanocomposites Research

The integration of fillers into a p(4-HBMA) matrix offers a pathway to developing advanced composites and nanocomposites with superior properties. The hydroxyl groups present on the polymer chains can significantly enhance the interaction and dispersion of fillers, particularly those of an inorganic nature.

Although specific research on p(4-HBMA) composites is not yet widely published, insights can be drawn from analogous polymer systems. For example, the incorporation of silica (B1680970) nanoparticles into a p(4-HBMA) matrix is expected to improve mechanical strength and thermal stability. The formation of hydrogen bonds between the hydroxyl groups of p(4-HBMA) and the silanol (B1196071) groups on the silica surface would facilitate a uniform dispersion of the nanoparticles throughout the polymer matrix.

Another promising approach involves the copolymerization of 4-HBMA with other monomers, such as methyl methacrylate and butyl acrylate, prior to the addition of fillers. This strategy allows for the fine-tuning of the matrix properties to achieve the desired performance characteristics of the final composite material.

Table 2: Potential Fillers for p(4-HBMA) Composites and Their Expected Effects

| Filler Type | Example | Expected Property Enhancement | Potential Applications |

|---|---|---|---|

| Nanoparticles | Silica (SiO2), Titania (TiO2) | Increased mechanical strength, hardness, and thermal stability. | Scratch-resistant coatings, dental restoratives. |

| Clay | Montmorillonite | Improved barrier properties, flame retardancy, and mechanical properties. | Packaging films, flame-retardant materials. |

| Fibers | Glass fibers, Carbon fibers | Significant increase in stiffness and strength. | Structural components, load-bearing applications. |

| Bioceramics | Hydroxyapatite | Enhanced bioactivity and osteoconductivity. | Bone tissue engineering scaffolds, orthopedic implants. |

Polymer Matrix Design for Enhanced Performance

The design of polymer matrices using poly(this compound) and its copolymers is foundational to developing materials with tailored properties. The inclusion of the hydroxybutyl group improves hydrophilicity and provides a reactive site for further modification. For instance, copolymerization with other monomers can fine-tune the mechanical and thermal properties of the resulting material.

Copolymers of methyl methacrylate (MMA) and other acrylate monomers are widely studied for their diverse applications, from dental materials to coatings. sapub.org The principles from these studies can be applied to copolymers of this compound. For example, copolymerizing with a hydrophobic monomer like butyl methacrylate (BMA) can create amphiphilic materials with unique self-assembly and surface properties. exlibrisgroup.comscitechnol.com The resulting copolymers can exhibit a range of properties depending on the monomer ratios, influencing their performance in various applications. sapub.org

In the development of UV-cured materials, polyurethane methacrylate prepolymers are often used. By reacting with isocyanates, the hydroxyl groups of monomers like hydroxypropyl methacrylate (HPMA) contribute to the formation of crosslinked networks with high thermal stability and adjustable mechanical properties. nih.gov This approach can be extrapolated to poly(this compound) to create robust and versatile polymer matrices.

Integration with Nanofillers and Reinforcing Agents

The integration of nanofillers and reinforcing agents into a poly(this compound) matrix can lead to the development of high-performance nanocomposites. The uniform dispersion of these fillers is crucial for optimizing the material's properties. nih.gov Surface functionalization of nanofillers is an effective method to ensure compatibility with the polymer matrix and prevent aggregation. nih.gov

Common nanofillers include carbon nanotubes, graphene, and nanocellulose, which can enhance the mechanical and thermal properties of the polymer. researchgate.net For instance, the incorporation of Fe3O4 nanoparticles into a poly(n-butyl acrylate) matrix has been shown to create nanocomposites with excellent shape memory, photothermal, and magnetic-thermal properties. nih.gov Similarly, carbon nanotubes can be functionalized and integrated into a polymer matrix through in situ emulsion polymerization to create smart drug delivery systems. mdpi.com

The hydroxyl groups on the poly(this compound) backbone can facilitate strong interactions with fillers like silica, leading to nanocomposites with controlled release of biologically active compounds. researchgate.net The synthesis method, such as the use of a porogen or the formation of interpenetrating polymer networks, can significantly influence the morphology and release kinetics of these composites. researchgate.net

Research into Polymers for Biomedical Applications (Material Design Focus)

Polymers based on hydroxy-functional methacrylates are extensively researched for biomedical applications due to their biocompatibility and tunable properties. Poly(2-hydroxyethyl methacrylate) (PHEMA), a close relative of poly(this compound), is a cornerstone material in this field. mdpi.com

Advanced Drug Delivery System Components (Material Aspects)

Hydrogels are a primary focus in drug delivery research due to their high water content and ability to encapsulate and release therapeutic agents in a controlled manner. youtube.comresearchgate.net Polymer-based hydrogels can be engineered to respond to specific triggers like pH or temperature for targeted drug delivery. nih.govnih.gov

Copolymers of 2-hydroxyethyl methacrylate (HEMA) and methacrylic acid have been synthesized to create pH-responsive hydrogels for the controlled delivery of drugs like flurbiprofen. researchgate.net The swelling behavior of these hydrogels is dependent on the pH, allowing for targeted release in different parts of the gastrointestinal tract. nih.govresearchgate.net Similarly, hydrogels based on poly(this compound) could be designed for controlled drug release, with the potential for tuning release kinetics by adjusting crosslinking density and copolymer composition. researchgate.net

The synthesis of copolymers with specific functionalities can further enhance their drug delivery capabilities. For example, a copolymer of HEMA and a 2-chloroquinyl methacrylate monomer was developed for the in-vitro delivery of hydroxychloroquine. mdpi.com This demonstrates the potential for creating drug-polymer conjugates that can release therapeutics under specific physiological conditions.

Below is a table summarizing various methacrylate-based polymers and their applications in drug delivery:

| Polymer System | Application | Key Findings |

| Poly(hydroxyethylmethacrylate-co-methacrylic acid) researchgate.net | pH-responsive drug delivery | Showed pH-dependent swelling and drug release. |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) mdpi.com | Drug carrier | High water content and biocompatibility make it suitable for biomedical applications. |

| Polyacrylamide Hydrogels researchgate.net | Drug delivery system | Crosslinking density can be optimized for controlled drug release. |

| Amphiphilic pH-sensitive hydrogels nih.gov | Oral drug delivery | Can release entrapped drugs in the intestine triggered by a pH shift. |

Biomaterial Development (e.g., Ophthalmic Lenses, Dental Materials)

Hydroxy-functional methacrylate polymers are critical in the development of various biomaterials, most notably ophthalmic lenses and dental composites.

Ophthalmic Lenses: The history of soft contact lenses is deeply intertwined with hydrogel materials, particularly poly(2-hydroxyethyl methacrylate) (PHEMA). nih.govcoopervision.comui.ac.idwikipedia.org PHEMA-based hydrogels are valued for their flexibility, high water content, and oxygen permeability, which contribute to user comfort. coopervision.comui.ac.id Modern advancements involve modifying the hydrogel structure through techniques like encapsulation and grafting to enhance properties. nih.gov A patent for a silicone hydrogel contact lens mentions the use of 2-hydroxybutyl methacrylate (HOB) as a hydrophobic monomer component to improve dimensional stability. justia.com This suggests that isomers of hydroxybutyl methacrylate, including this compound, could be valuable in creating advanced contact lens materials.

Dental Materials: Methacrylate-based resins are fundamental to modern dental restorative materials. mdpi.com Monomers like 2-hydroxyethyl methacrylate (HEMA) are frequently found in dental adhesives and composite resins. justia.comrsc.org These monomers contribute to the formation of a durable and adhesive polymer matrix upon curing. The degradation of these composites in the oral environment is a key area of research, with studies focusing on how factors like salivary enzymes and pH cycling affect their mechanical properties. ui.ac.id The incorporation of different co-monomers, such as urethane-based molecules, is explored to enhance stability against degradation. ui.ac.id

Antimicrobial and Antifouling Coatings Research

The development of materials that can resist microbial colonization is crucial for medical devices and other applications. One approach is to create polymers with intrinsic antimicrobial activity. rsc.org This can be achieved by copolymerizing a base monomer, such as a hydroxy-functional methacrylate, with a monomer that possesses antimicrobial properties.

For instance, copolymers of 2-hydroxyethyl methacrylate (HEMA) with a methacrylic thiazolium derivative have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov The cationic charges introduced by the thiazolium groups are believed to interact with and disrupt bacterial cell membranes. Similarly, polymers containing quaternized ammonium (B1175870) groups have demonstrated bacteriostatic efficacy. rsc.org

Another strategy involves creating amphiphilic coatings. Copolymers of a hydrophilic monomer with a hydrophobic monomer, such as n-butyl methacrylate, can form surfaces that resist biofouling. scitechnol.comnih.gov These materials can be designed to have a hydrophobic surface with internal hydrophilicity, which can be effective in preventing the initial attachment of microorganisms. nih.gov

The table below highlights different approaches to creating antimicrobial and antifouling methacrylate-based polymers:

| Polymer System | Antimicrobial Strategy | Target Microorganisms |

| Copolymers of HEMA and a methacrylic thiazolium derivative nih.gov | Cationic polymer | Gram-positive and Gram-negative bacteria |

| Copolymers with quaternized ammonium groups rsc.org | Cationic polymer | Gram-positive and Gram-negative bacteria |

| Amphiphilic copolymers with n-butyl methacrylate nih.gov | Antifogging and antibacterial | S. epidermidis and E. coli |

| Polymers with lauryl methacrylate and quaternized 2-(dimethylamino)ethyl methacrylate rsc.org | Cationic polymer | S. aureus |

Optical and Electronic Materials Research

While research into the specific optical and electronic applications of poly(this compound) is not widely documented, the broader class of poly(meth)acrylates is known for its favorable optical properties, such as transparency. This makes them suitable for applications like coatings and lenses.

Research into thermoresponsive polymers with hydroxy-functional side chains has explored how the isomeric structure can influence properties like the cloud point temperature. acs.org This tunability is relevant for creating "smart" materials that respond to environmental stimuli, which could have applications in optical switching or sensing. The synthesis of shape-shifting thermoresponsive block copolymer nano-objects using hydroxybutyl methacrylate (HBMA) further highlights the potential for these materials in advanced applications that could bridge optical and mechanical functionalities. sigmaaldrich.com However, more specific research is needed to fully elucidate the potential of poly(this compound) in the field of optical and electronic materials.

Research on Polymeric Surfactants and Emulsifiers

The incorporation of this compound into copolymers to create amphiphilic structures has been a subject of research in the development of polymeric surfactants and emulsifiers. These materials are of significant interest due to their ability to stabilize interfaces, a critical function in a wide array of applications from coatings and adhesives to personal care products. The hydroxyl group in the this compound monomer provides a hydrophilic character, which, when combined with a hydrophobic polymer block, results in macromolecules with surface-active properties.

Research in this area has primarily focused on the synthesis of block copolymers where a hydrophilic block, often derived from monomers like this compound or its close analogs such as 4-hydroxybutyl acrylate, is paired with a hydrophobic block. These amphiphilic block copolymers can self-assemble in solution to form micelles and can adsorb at interfaces to reduce interfacial tension, thereby acting as effective stabilizers for emulsions. mdpi.comnih.gov

Detailed Research Findings